tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1251003-79-8
VCID: VC3418907
InChI: InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-4-12(8-14)9-16-7-5-13-12/h13H,4-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2(C1)COCCN2
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol

tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate

CAS No.: 1251003-79-8

Cat. No.: VC3418907

Molecular Formula: C12H22N2O3

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate - 1251003-79-8

Specification

CAS No. 1251003-79-8
Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
IUPAC Name tert-butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate
Standard InChI InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-4-12(8-14)9-16-7-5-13-12/h13H,4-9H2,1-3H3
Standard InChI Key CLQOBQMWTRTELS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(C1)COCCN2
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(C1)COCCN2

Introduction

Chemical Structure and Properties

tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate features a spirocyclic core with a spiro[4.5]decane skeleton containing two nitrogen atoms at positions 2 and 6, and an oxygen atom at position 9. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen at position 2. This structural arrangement creates a rigid molecular framework with specific spatial orientations that contribute to its chemical and potential biological properties.

Based on structural analysis and comparison with similar compounds, the following physicochemical properties can be predicted:

PropertyValueBasis for Determination
Molecular FormulaC₁₂H₂₂N₂O₃Structural analysis
Molecular Weight242.31 g/molCalculated from molecular formula
Physical StateWhite to off-white solidSimilar to related compounds
SolubilitySoluble in DCM, chloroform, methanol, DMSOTypical for Boc-protected spirocyclic amines
Structural FeaturesSpirocyclic core, Boc group, ether linkageDetermined from chemical name
LogP (predicted)1.8-2.2Based on similar spirocyclic structures

The presence of the Boc protecting group makes this compound relatively stable under neutral and basic conditions while allowing for selective deprotection under acidic conditions, a property that enhances its utility in multi-step organic synthesis.

Structural Comparison with Related Compounds

To better understand the unique structural features of tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate, it is valuable to compare it with structurally similar compounds. Several related compounds have been identified and characterized in the literature:

CompoundCAS NumberMolecular FormulaStructural Relationship
tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate1369142-71-1C₁₂H₂₂N₂O₃Regioisomer with Boc on N-6 instead of N-2
tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate1366647-28-0C₁₂H₂₂N₂O₃Positional isomer with oxygen at position 6
tert-Butyl 7-oxo-9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate1251020-94-6C₁₂H₂₀N₂O₄Contains additional carbonyl at position 7
tert-Butyl 2-oxa-6,9-diazaspiro[4.5]decane-9-carboxylate1638771-31-9C₁₂H₂₂N₂O₃Oxygen at position 2, Boc on N-9

These structural variations, though subtle, can significantly impact chemical reactivity, physical properties, and potential biological interactions. The position of the oxygen atom within the spirocyclic framework affects the ring conformation and electron distribution, while the location of the Boc protecting group determines which nitrogen can be selectively functionalized in subsequent reactions.

ParameterOptimal ConditionsImpact on Synthesis
Temperature0-25°C for protection stepsControls selectivity and minimizes side reactions
SolventsDCM, THF, DMFInfluences solubility and reaction kinetics
CatalystsLewis acids, transition metalsFacilitates specific transformations
PurificationColumn chromatography, recrystallizationEnsures high purity of final product

These parameters are critical for achieving high yields and purity, particularly when scaling up production from laboratory to industrial scales.

Chemical Reactivity Profile

The chemical behavior of tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate is characterized by the reactivity of its functional groups and structural elements:

Key Reactive Sites

  • Boc-protected nitrogen (position 2): Can undergo deprotection under acidic conditions (TFA, HCl), revealing a reactive secondary amine.

  • Free nitrogen (position 6): Serves as a nucleophilic site for alkylation, acylation, or other functionalization reactions.

  • Ether oxygen (position 9): Generally stable but can participate in certain transformations under specific conditions.

  • Spirocyclic junction: Provides structural rigidity and defined spatial arrangement of functional groups.

Common Reaction Types

Based on structural analysis and data from similar compounds, tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate can participate in various reaction types:

Reaction TypeReactive SiteTypical ConditionsPotential Applications
DeprotectionN-Boc groupTFA/DCM, HCl/dioxaneRevealing free amine for further functionalization
N-AlkylationFree nitrogenAlkyl halide, baseIntroduction of functional groups
N-AcylationFree nitrogenAcid chloride, baseFormation of amides
ReductionEntire moleculeVarious reducing agentsModification of functional groups
OxidationSpirocyclic coreOxidizing agentsIntroduction of additional functionality

These reactions provide routes to create diverse derivatives with potentially enhanced properties for specific applications.

Applications in Organic Synthesis

tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate serves as a versatile building block in organic synthesis due to its unique structural features:

As a Synthetic Intermediate

The compound functions effectively as an intermediate in multi-step synthesis pathways for more complex molecules. Its value lies in:

  • Providing a rigid, three-dimensional scaffold with defined spatial arrangement

  • Offering multiple reactive sites for selective functionalization

  • Contributing to structural diversity in compound libraries

"Its unique structure makes it valuable for constructing spirocyclic compounds" which are increasingly important in modern drug discovery.

In Fragment-Based Approaches

The compound can serve as a valuable fragment in fragment-based drug discovery, offering:

  • A unique 3D shape that can access novel chemical space

  • Multiple potential interaction points with biological targets

  • Opportunities for growth and elaboration in multiple directions

This approach aligns with contemporary medicinal chemistry strategies that emphasize three-dimensional structural diversity over traditional flat aromatic systems.

Biological Activity and Medicinal Chemistry Applications

While specific biological data for tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate is limited, the compound class shows promising potential in medicinal chemistry applications:

Therapeutic AreaMechanismSupporting Evidence
Central Nervous SystemReceptor modulationSimilar spirocyclic structures in CNS-active compounds
Anti-inflammatoryEnzyme inhibitionRelated compounds show enzyme inhibitory properties
AntimicrobialMultiple mechanismsSpirocyclic structures present in several antimicrobial agents
AnticancerVarious pathwaysPotential for developing targeted therapies based on modified scaffolds

"In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure may be modified to develop new drugs with improved efficacy and safety profiles".

Structure-Activity Relationships

The unique spirocyclic structure contributes significantly to biological activity through:

  • Rigid conformation that can lead to selective binding with biological targets

  • Multiple hydrogen bond donors and acceptors for target interaction

  • Defined spatial arrangement of functional groups

  • Opportunities for selective modification to tune activity and pharmacokinetic properties

"The spirocyclic structure may enable the compound to bind to specific sites on these targets, modulating their activity", making it a valuable scaffold for medicinal chemistry exploration.

Spectroscopic Characteristics

The spectroscopic profile of tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate provides valuable information for structure confirmation and purity assessment:

Predicted Spectroscopic Properties

Based on structural analysis and comparison with similar compounds, the following spectroscopic features can be predicted:

NMR Spectroscopy

¹H NMR (predicted key signals):

  • tert-Butyl group: singlet at δ 1.40-1.50 ppm (9H)

  • Methylene protons: complex multiplets between δ 1.60-3.80 ppm

  • NH proton: broad singlet (position and visibility dependent on conditions)

¹³C NMR (predicted key signals):

  • Carbonyl carbon: δ 155-160 ppm

  • tert-Butyl quaternary carbon: δ 79-81 ppm

  • tert-Butyl methyl carbons: δ 28-29 ppm

  • Spirocyclic junction carbon: δ 58-62 ppm

  • Other carbon signals: various shifts between δ 25-70 ppm

Mass Spectrometry

Predicted collision cross section data for various adducts provides valuable information for mass spectrometric analysis:

Adductm/z (predicted)Predicted CCS (Ų)
[M+H]⁺243.17157-160
[M+Na]⁺265.15164-166
[M+NH₄]⁺260.20164-167

Research and Development Trends

Current research trends regarding tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate and related compounds focus on several key areas:

Synthetic Methodology Improvements

Recent developments include:

  • More efficient routes to spirocyclic frameworks

  • Stereoselective approaches for asymmetric synthesis

  • Flow chemistry adaptations for scalable production

  • Green chemistry protocols with reduced environmental impact

These advancements are making such compounds more accessible for research and development purposes.

Expanding Applications

Emerging applications for this compound class include:

  • As scaffolds in DNA-encoded library synthesis

  • Components in supramolecular chemistry

  • Building blocks for functional materials

  • Templates for catalyst development

"The compound is a versatile intermediate in organic synthesis, potentially used in the development of pharmaceuticals and other bioactive molecules due to its unique structural features".

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